Bortezomib
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040980 | |
| Record name | Bortezomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BORTEZOMIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Powder | |
CAS No. |
179324-69-7 | |
| Record name | Bortezomib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bortezomib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bortezomib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bortezomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BORTEZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORTEZOMIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139-143 | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Formation of the Boronic Acid Ester Intermediate
The synthesis begins with (1S,2S,3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid, which undergo esterification in hydrocarbon or ether solvents (e.g., hexane, diethyl ether) at room temperature. This step yields the pinanediol-protected boronic ester (Compound 1), serving as a chiral scaffold for subsequent reactions.
Chlorination and Rearrangement
Compound 1 undergoes chlorination under strongly basic conditions, followed by a thermal rearrangement to form Compound 2. This step introduces the leucine-derived backbone while retaining the pinanediol group’s stereochemical influence.
Ammonia Substitution and Deprotection
Reaction of Compound 2 with hexamethyldisilazane generates a silylated intermediate (Compound 3), which is subsequently treated with trifluoroacetic acid to remove the trimethylsilyl protecting group. This produces the ammonium trifluoroacetate salt (Compound 4), a key intermediate for peptide coupling.
Peptide Coupling and Final Deprotection
Condensation with Boc-L-Phenylalanine
Compound 4 reacts with Boc-L-phenylalanine using coupling agents such as TBTU or HATU in the presence of organic bases (e.g., triethylamine). This forms Compound 5, where the Boc group protects the amino terminus.
Boc Deprotection and Secondary Coupling
Acidic deprotection of Compound 5 with trifluoroacetic acid yields Compound 6, which undergoes a second coupling with pyrazine-2-carboxylic acid. This step introduces the pyrazinyl moiety, critical for proteasome binding, resulting in Compound 7.
Final Deprotection and Crystallization
The pinanediol group is removed via transesterification with isobutylboronic acid in a biphasic methanol-hexane system. Crystallization from ethyl acetate or methyl tert-butyl ether affords this compound anhydride with 99.5% purity and 82% overall yield.
Impurity Profile and Mitigation Strategies
Epimeric Impurities
Racemization at the L-phenylalanine stereocenter during synthesis generates epi-bortezomib (Impurity 3), constituting 0.16% of the product. Using silylation agents (e.g., BSA) and controlled reaction temperatures minimizes this side reaction.
Oxidative Degradation Products
Exposure to oxidative conditions replaces the boronic acid group with a hydroxyl group, forming epimeric alcohols (Impurities 4a and 4b). These degradants account for 0.13% and 0.07% of the product, respectively. Stabilizing the final product under inert atmospheres and avoiding PEG-containing solvents during synthesis reduces oxidation.
Table 1: Key Impurities in this compound Synthesis
| Impurity | Structure | Source | Mitigation Strategy |
|---|---|---|---|
| 3 | Epimer at Phe stereocenter | Racemization during coupling | Silylation, low-temperature steps |
| 4a/4b | Boron → OH substitution | Oxidative degradation | Inert storage, antioxidant additives |
Industrial-Scale Optimization
Chemical Reactions Analysis
Oxidative Deboronation Reactions
Bortezomib undergoes oxidative deboronation under physiological and storage conditions, leading to degradation products:
-
BTZ1 : N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (5% yield after 1 month at 25°C).
-
BTZ2 : (S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (1% yield under same conditions) .
Key Factors Influencing Degradation:
This reaction pathway is catalyzed by CYP enzymes (CYP3A4, CYP2C19, CYP1A2) in vivo, producing pharmacologically inactive metabolites .
Reactivity with Superoxide Probes
This compound enhances chemiluminescent/fluorescent detection of superoxide (O₂⁻) without altering enzymatic activity:
Table 1: Enhancement Effects on Detection Systems
| Probe | System | Signal Increase | SOD Sensitivity | Mechanism |
|---|---|---|---|---|
| L-012 | NOX1/NADPH oxidase | 2.5–3.0-fold | Yes | Boronic acid stabilizes radical intermediates |
| HE | Xanthine/XO cell-free | 2.0-fold (2-OH-E⁺) | Yes | Accelerates HE consumption by O₂⁻ |
-
Structural Dependence : The peptide boronic acid motif is critical; non-boronic analogs show no enhancement .
-
Dose Response : Linear correlation between this compound concentration (0.1–1.0 μM) and signal amplification .
Stability in Clinical Formulations
Reconstituted this compound (2.5 mg/mL in 0.9% NaCl) exhibits the following stability profile :
Table 2: Physicochemical Stability Data
| Storage Condition | Container | Stability Duration | Degradation Products |
|---|---|---|---|
| 5°C (refrigeration) | Polypropylene syringe | 7 days | <1% |
| 20–30°C (clinical use) | Glass vial | 24 hours | ≤2% |
| Light exposure | Any container | Unstable | Not quantified |
Degradation follows first-order kinetics with a half-life of 76–193 hours in biological matrices .
Proteasome Binding Mechanism
This compound’s boronic acid reacts covalently with the threonine hydroxyl group in the proteasome’s β5-subunit:
-
Selectivity : Also inhibits β1 (caspase-like) and β1i (immunoproteasome) subunits at higher concentrations .
-
Reversibility : Adduct hydrolysis restores 80% proteasome activity within 24 hours post-washout .
Reactivity in Aqueous Solutions
This compound forms dynamic equilibrium species in water:
Scientific Research Applications
Bortezomib has a wide range of scientific research applications:
Chemistry: Used as a tool to study proteasome inhibition and protein degradation pathways.
Biology: Helps in understanding the ubiquitin-proteasome pathway and its role in cellular processes.
Medicine: Primarily used in the treatment of multiple myeloma and mantle cell lymphoma.
Industry: Employed in the development of new proteasome inhibitors and related therapeutic agents.
Mechanism of Action
Bortezomib exerts its effects by inhibiting the 26S proteasome, a complex responsible for degrading ubiquitinated proteins. The boron atom in this compound binds to the catalytic site of the proteasome with high affinity, leading to the accumulation of misfolded and damaged proteins within the cell . This inhibition triggers a cascade of events, including cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Table 1: this compound vs. Derivatives
| Compound | Proteasome Inhibition (%) | CIP2A Suppression | Key Mechanism |
|---|---|---|---|
| This compound | 75 | Yes | Proteasome inhibition, CIP2A/Akt |
| Compound 1 | 40 | Yes | CIP2A/Akt (proteasome-independent) |
| ΔBtz | <10 | Yes | Autophagy via CIP2A-PP2A-Akt |
This compound vs. Ixazomib
Ixazomib, an oral proteasome inhibitor, shares structural similarities with this compound but exhibits weaker binding to β-lactamase CTX-M-14 (IC₅₀: 1.34 µM vs. 27 µM). Crystallography reveals Ixazomib’s ordered binding compared to this compound’s flexibility, correlating with lower β-lactamase inhibition .
Table 2: Structural and Functional Comparison
| Parameter | This compound | Ixazomib |
|---|---|---|
| Administration | IV/SC | Oral |
| CTX-M-14 IC₅₀ | 1.34 µM | 27 µM |
| Neurotoxicity | Higher (dose-dependent) | Lower |
| β-Lactamase Binding | Flexible, disordered | Ordered, stable |
Combination Therapies
This compound’s interaction with docetaxel in prostate cancer reveals a p21-dependent mechanism: it inhibits CDK1, counteracting docetaxel-induced M-phase arrest and apoptosis . In contrast, synergy with menadione sodium bisulfite enhances proteasome inhibition, suggesting context-dependent combinatorial effects .
IV vs. SC Administration
SC this compound achieves non-inferior ORR (61% vs. 66%) with reduced grade ≥2 neuropathy (1% vs. 20%) compared to IV . Thrombocytopenia incidence is similar (14.8% vs. 15.0%), but SC lowers thromboembolic risk (0% vs. 5.6%) .
Table 3: Administration Route Comparison
| Outcome | SC this compound | IV this compound |
|---|---|---|
| ORR | 61% | 66% |
| Grade ≥2 Neuropathy | 1% | 20% |
| Thrombocytopenia | 14.8% | 15.0% |
| Thromboembolism | 0% | 5.6% |
Weekly vs. Biweekly Dosing
Weekly regimens (2.3 mg/m²) reduce neuropathy while maintaining efficacy (PFS: 19 vs. 17.5 months; OS: 22 vs. 19 months) compared to biweekly dosing (1.3 mg/m²) .
Off-Target and Repurposing Effects
This compound inhibits β-lactamase CTX-M-14 by mimicking the deacylation transition state, a mechanism distinct from its proteasome activity . Repurposing studies highlight its anti-parasitic efficacy (IC₅₀: 2.79 µM against Trypanosoma cruzi), though less potent than in leishmaniasis (IC₅₀: 0.04 µM) .
Biological Activity
Bortezomib (BTZ) is a proteasome inhibitor that has significantly impacted the treatment landscape for multiple myeloma (MM) and other hematological malignancies. Approved by the FDA in 2003, it is recognized for its ability to induce apoptosis in cancer cells through the inhibition of the ubiquitin-proteasome pathway. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.
This compound exerts its anti-cancer effects primarily through the following mechanisms:
- Inhibition of NF-κB Pathway : this compound inhibits the degradation of IκB, an inhibitor of NF-κB, preventing its translocation to the nucleus. This leads to decreased expression of survival genes such as Bcl-2 and IAPs (inhibitor of apoptosis proteins), promoting apoptosis in malignant cells .
- Induction of ER Stress : The drug induces endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). This process activates pro-apoptotic pathways and results in cell death .
- Upregulation of Proapoptotic Proteins : this compound enhances the expression of pro-apoptotic proteins like Noxa and downregulates anti-apoptotic factors such as Bcl-XL and STAT3, further facilitating apoptosis .
- Cyclin D1 Stabilization : It has been suggested that this compound stabilizes Cyclin D1 levels, which inversely correlates with STAT3 activity, thereby inhibiting cancer cell survival pathways .
Clinical Efficacy
This compound has demonstrated substantial clinical efficacy in multiple myeloma and other malignancies. The following table summarizes key findings from clinical studies:
Case Study 1: Multiple Myeloma
A retrospective analysis involving 1103 patients treated with this compound revealed a significant improvement in overall survival (OS) and progression-free survival (PFS). Patients receiving this compound as part of their treatment regimen exhibited a marked reduction in disease progression compared to those who did not receive it. This study highlighted this compound's role as a cornerstone therapy in MM management .
Case Study 2: Recurrent High-Grade Gliomas
In a phase I clinical trial assessing this compound for recurrent high-grade gliomas, some patients exhibited partial responses. Although the overall efficacy was limited, this study underscored this compound's potential applicability beyond hematological malignancies .
Side Effects and Tolerability
This compound is generally well-tolerated; however, common side effects include:
- Hematological Toxicities : Thrombocytopenia and anemia are significant concerns, often leading to dose adjustments or treatment interruptions.
- Neurological Effects : Peripheral neuropathy is a notable side effect that can impact quality of life.
- Gastrointestinal Issues : Nausea and diarrhea are frequently reported but are typically manageable.
Q & A
Q. How to design a phase II clinical trial evaluating Bortezomib in relapsed or refractory cancers?
Methodological Answer:
- Dosing Protocol : Administer this compound at 1.3 mg/m² intravenously on days 1, 4, 8, and 11 of a 21-day cycle, with adjustments for toxicity (e.g., reducing to 1.0 mg/m² for grade ≥3 adverse events) .
- Endpoints : Use standardized criteria such as the International Workshop Response Criteria for hematologic malignancies. Primary endpoints should include overall response rate (ORR), duration of response (DOR), and time-to-progression (TTP). Secondary endpoints may involve overall survival (OS) and safety profiles .
- Data Validation : Incorporate independent radiology review to minimize investigator bias in response assessment .
Q. What are standard in vitro protocols for assessing this compound cytotoxicity in cancer cell lines?
Methodological Answer:
- Cell Culture : Use validated sarcoma or myeloma cell lines (e.g., AA, AW) cultured in F-10 medium with 10% fetal bovine serum under 5% CO₂ and 37°C conditions .
- Drug Administration : Prepare this compound at 30 nM concentration and treat cells for 96 hours in 96-well plates.
- Viability Assays : Employ MTT assays or crystal violet staining to quantify proliferation. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Q. How to determine the molecular mechanisms linking this compound sensitivity to tumor biomarkers like MAP17?
Methodological Answer:
- Biomarker Quantification : Measure baseline MAP17 mRNA levels via RT-qPCR in tumor samples or cell lines. Stratify cohorts into low, moderate, and high expression groups .
- Correlation Analysis : Use Pearson correlation to link MAP17 expression to this compound IC₅₀ values. Validate findings with multivariate Cox regression to assess independence from clinical variables (e.g., tumor grade) .
Advanced Research Questions
Q. How to resolve contradictions in this compound efficacy data across heterogeneous cancer subtypes?
Methodological Answer:
- Subgroup Analysis : Stratify patients by molecular profiles (e.g., proteasome activity, MAP17 expression) using pre-treatment biopsies.
- Mechanistic Studies : Employ siRNA knockdown of MAP17 in vitro to isolate its role in this compound resistance .
- Meta-Analysis : Conduct Bayesian network meta-analyses comparing dosing regimens (e.g., weekly vs. twice-weekly this compound) to identify context-dependent efficacy patterns .
Q. How to optimize analytical conditions for this compound characterization in pharmaceutical formulations?
Methodological Answer:
- Orthogonal Design : Use a three-factor, three-level experimental design (e.g., this compound:KBr ratio, pressure, hold time) to optimize infrared spectroscopy.
- Validation Metrics : Aim for baseline transmittance >99% and peak absorbance at 3%. Validate with ANOVA to identify critical factors (e.g., 50 kN pressure, 3-minute hold time) .
Q. How to integrate multi-omics data to predict this compound resistance mechanisms?
Methodological Answer:
- Transcriptomics/Proteomics : Pair RNA-seq data with mass spectrometry to identify dysregulated pathways (e.g., NF-κB, autophagy) in resistant cell lines.
- Functional Enrichment : Use Gene Ontology (GO) and KEGG pathway analysis to prioritize targets (e.g., CDK4, p16ink4) for combinatorial therapy .
Q. How to address proteasome inhibition’s off-target effects on normal cells in preclinical models?
Methodological Answer:
- Co-Culture Systems : Co-culture cancer cells with primary fibroblasts or lymphocytes to model this compound-induced neuropathy or immunosuppression.
- Toxicity Screening : Monitor proteasome activity in normal cells using fluorogenic substrates (e.g., Z-LLE-AMC) and compare to malignant cells .
Key Considerations for Researchers
- Clinical Trial Design : Prioritize adaptive designs for dose optimization and biomarker validation .
- Preclinical Models : Use orthotopic xenografts with patient-derived cells to recapitulate tumor microenvironments .
- Statistical Rigor : Apply Cox proportional hazards models for survival analysis and adjust for confounders (e.g., prior therapies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
